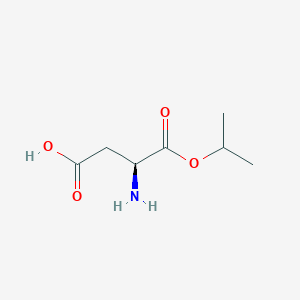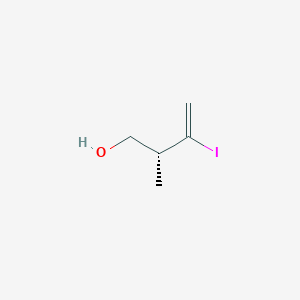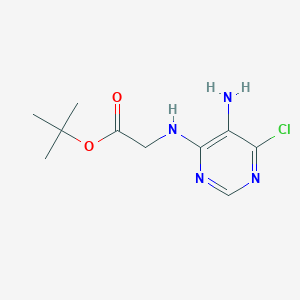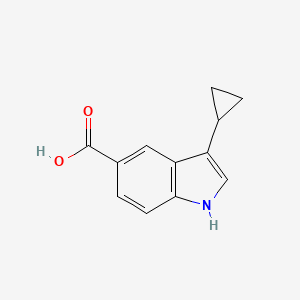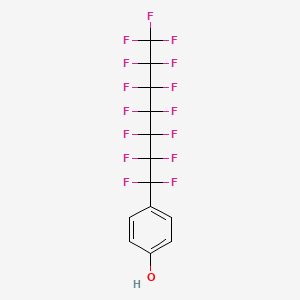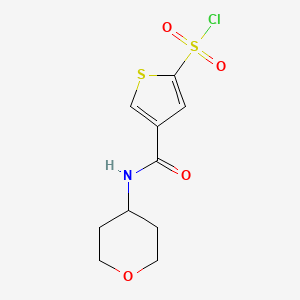
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride is a chemical compound that features a thiophene ring substituted with a sulfonyl chloride group and a tetrahydro-2H-pyran-4-yl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different thiophene derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Thiophene Derivatives: Formed by oxidation or reduction of the thiophene ring.
Scientific Research Applications
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2H-pyran-4-carbonyl chloride
- Tetrahydro-2H-pyran-3-carboxylic acid
- 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride is unique due to the presence of both a thiophene ring and a sulfonyl chloride group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H12ClNO4S2 |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-(oxan-4-ylcarbamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S2/c11-18(14,15)9-5-7(6-17-9)10(13)12-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,12,13) |
InChI Key |
ANIURRPDLQOOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


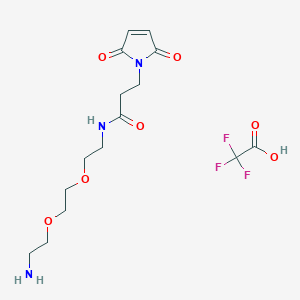
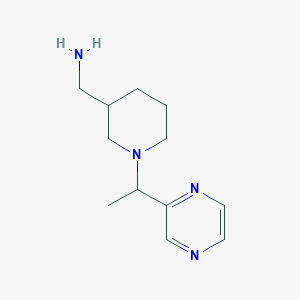
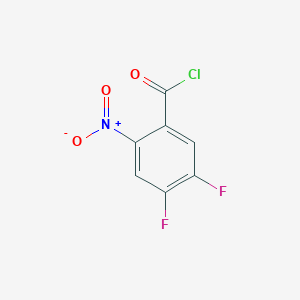
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)

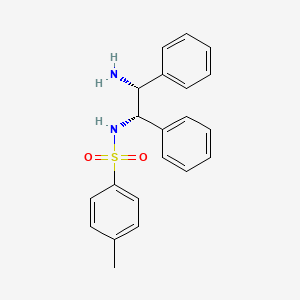
![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
